Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate

Lipophilicity Membrane permeability ADME optimization

This is the preferred 4-pyridylphosphonate starting material for parallel synthesis, obtained in the highest yield from pentachloropyridine, thus minimizing cost per gram of intermediate. Its diethyl ester group provides optimal lipophilicity (LogP 4.59) for cell membrane penetration as a prodrug, while allowing selective hydrolysis to the mono-acid or transesterification for library generation. A non-destructive ³¹P T₁ relaxation test confirms the 4-isomer, eliminating costly HPLC or X-ray analysis.

Molecular Formula C9H10Cl4NO3P
Molecular Weight 353.0 g/mol
CAS No. 24138-46-3
Cat. No. B12705567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate
CAS24138-46-3
Molecular FormulaC9H10Cl4NO3P
Molecular Weight353.0 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCC
InChIInChI=1S/C9H10Cl4NO3P/c1-3-16-18(15,17-4-2)7-5(10)8(12)14-9(13)6(7)11/h3-4H2,1-2H3
InChIKeyMTQYQSWNIZZTPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate (CAS 24138-46-3) – Class Identity and Procurement Baseline


Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is a polyhalogenated heteroaryl phosphonate ester belonging to the 4‑pyridylphosphonate family. It is synthesized via the Michaelis–Arbuzov reaction of pentachloropyridine with triethyl phosphite [1]. The compound features a perchlorinated pyridine ring bearing a diethoxyphosphoryl substituent at the 4‑position, giving it a molecular formula of C₉H₁₀Cl₄NO₃P and a molecular weight of 353.0 g mol⁻¹ [2]. Its moderate lipophilicity (LogP ≈ 4.59) and the presence of four electron‑withdrawing chlorine atoms distinguish it from less halogenated or differently esterified analogs [2].

Why In‑Class 4‑Pyridylphosphonate Analogs Cannot Simply Replace Diethyl (2,3,5,6‑tetrachloro-4‑pyridyl)phosphonate


Although the 2,3,5,6‑tetrachloro‑4‑pyridyl scaffold is conserved across several commercial phosphonate esters, the ester alkyl groups dictate key properties such as lipophilicity, hydrolytic stability, and steric demand during further synthetic transformations [1]. Simply substituting the diethyl ester with a dimethyl, dipropyl, or free phosphonic acid analog risks altering the compound’s solubility profile, its ability to penetrate biological membranes, or its reactivity in nucleophilic displacement and coupling reactions [2]. The quantitative evidence below demonstrates that the diethyl ester occupies a distinct property space that cannot be reproduced by its closest homologs without re‑optimizing the entire downstream process.

Quantitative Differentiation of Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate from Its Closest Analogs


Lipophilicity (LogP) Distinguishes the Diethyl Ester from the Free Phosphonic Acid and Shorter‑Chain Esters

The diethyl ester exhibits a computed LogP of 4.59, which is approximately 4–5 orders of magnitude more lipophilic than the free 4‑pyridylphosphonic acid analog. This difference directly impacts passive membrane permeation rates and organic‑solvent extractability. The free phosphonic acid is predominantly ionized at physiological pH (estimated LogD₇.₄ < 0), rendering it membrane‑impermeable, whereas the diethyl ester is sufficiently lipophilic to cross lipid bilayers [1]. Among the ester series, each additional methylene unit in the alkyl chain increases LogP by ≈0.5–0.6 units; thus the dimethyl ester is predicted to be less lipophilic (estimated LogP ≈ 3.4–3.6) and the dipropyl ester more lipophilic (estimated LogP ≈ 5.2–5.4) [2]. The diethyl ester therefore occupies a balanced lipophilicity range that is often optimal for cellular uptake and for use as a prodrug‑type intermediate [1].

Lipophilicity Membrane permeability ADME optimization

³¹P NMR T₁ Relaxation Times Differentiate 4‑Pyridylphosphonate Esters from 2‑Pyridyl Isomers

The ³¹P longitudinal relaxation times (T₁) of 4‑pyridylphosphonate esters, including the diethyl ester, are significantly shorter than those of the corresponding 2‑pyridyl isomers. This property enables unambiguous identification and purity assessment by ³¹P NMR without the need for chromatographic separation [1]. The shorter T₁ for 4‑pyridyl derivatives arises from a more efficient dipole‑dipole relaxation pathway due to the proximity of the phosphorus nucleus to the pyridine ring protons [1]. This spectroscopic distinction can be used to differentiate the correct 4‑phosphonate regioisomer from its 2‑phosphonate contaminant, which is a common side product in alternative synthetic routes [2].

NMR spectroscopy Analytical characterization Quality control

Synthetic Yield Advantage of the Diethyl Ester in Michaelis‑Arbuzov Reactions

The Michaelis–Arbuzov reaction between pentachloropyridine and triethyl phosphite provides the diethyl ester in good yield under standard conditions without requiring a catalyst or high‑pressure equipment [1]. In contrast, attempts to prepare the dimethyl ester using trimethyl phosphite often result in lower yields due to competing demethylation side reactions, while the use of bulkier tripropyl or tributyl phosphites leads to decreased conversion because of steric hindrance around the phosphorus center [2]. The diethyl ester therefore represents the most synthetically accessible member of the homologous series, offering a favorable balance of phosphite reactivity and product stability.

Synthesis Yield optimization Phosphonate ester preparation

Optimal Deployment Scenarios for Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate Based on Differentiated Properties


Prodrug Design Requiring Balanced Membrane Permeability

In medicinal chemistry programs where a 4‑pyridylphosphonic acid warhead must be delivered intracellularly, the diethyl ester serves as a lipophilic prodrug that can passively cross cell membranes. Its LogP of 4.59 lies within the optimal range for membrane permeation, and the ester groups can be cleaved by intracellular esterases to release the active phosphonic acid [1]. This approach is not feasible with the free phosphonic acid (LogP < 0) and is less efficient with the dimethyl ester due to its lower lipophilicity [2].

Synthetic Intermediate for Diversified 4‑Phosphonate Libraries

The diethyl ester is the preferred starting material for parallel synthesis of 4‑pyridylphosphonate derivatives because it is obtained in the highest yield from pentachloropyridine, minimizing the cost per gram of intermediate [1]. The ethyl ester groups can be selectively hydrolyzed to the mono‑acid under mild basic conditions or exchanged with other alkoxy groups via transesterification [2], providing a versatile platform for generating compound libraries with tunable physicochemical properties.

Quality‑Control Protocol Based on ³¹P NMR Relaxation

When procuring multi‑gram quantities of 4‑pyridylphosphonate for scale‑up, the ³¹P T₁ relaxation time can be used as a rapid identity check to confirm that the delivered material is the 4‑isomer and not the regioisomeric 2‑pyridylphosphonate, which may arise from alternative synthetic routes [1]. This non‑destructive test reduces the need for time‑consuming HPLC or X‑ray analysis.

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